Product packaging for 1-Cyanobiguanide(Cat. No.:CAS No. 2978-35-0)

1-Cyanobiguanide

Cat. No.: B13729939
CAS No.: 2978-35-0
M. Wt: 126.12 g/mol
InChI Key: BYMLAARMPRFEIG-UHFFFAOYSA-N
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Description

1-Cyanobiguanide (synonyms: N-cyanobiguanide, cyanobiguanide) is a nitrogen-rich organic compound derived from biguanide, featuring a cyano (-CN) group attached to the biguanide backbone. Its structural formula is characterized by two guanidine units linked via a central carbon, with one terminal nitrogen substituted by a cyano group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N6 B13729939 1-Cyanobiguanide CAS No. 2978-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-1-(diaminomethylidene)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6/c4-1-8-3(7)9-2(5)6/h(H6,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMLAARMPRFEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N=C(N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062751
Record name Imidodicarbonimidic diamide, N-cyano-
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Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-35-0
Record name N-Cyanoimidodicarbonimidic diamide
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Record name Imidodicarbonimidic diamide, N-cyano-
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Record name Imidodicarbonimidic diamide, N-cyano-
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Record name Imidodicarbonimidic diamide, N-cyano-
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Record name 1-cyanobiguanide
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Preparation Methods

Hydrolysis of Calcium Cyanamide Fertilizer

One of the simplest and classical methods to prepare this compound involves the hydrolysis of calcium cyanamide (CaCN₂), a common fertilizer. The process includes boiling calcium cyanamide in water for 15 to 30 minutes. This reaction is strongly alkaline due to the presence of calcium oxide/hydroxide in the fertilizer, which facilitates the dimerization of cyanamide to form this compound:

$$
2 \text{CaCN}2 + H2O + OH^- \rightarrow (H2N)2C=NCN + 2 Ca^{2+} + OH^-
$$

After boiling, the mixture is filtered to remove insoluble impurities, although calcium hydroxide remains dissolved in the filtrate.

Parameter Details
Starting material Calcium cyanamide fertilizer
Reaction medium Water (boiling)
Reaction time 15-30 minutes
Reaction condition Strongly alkaline (due to CaO/Ca(OH)₂)
Product isolation Filtration after boiling

Base-Induced Dimerization of Cyanamide

Another approach is the direct dimerization of cyanamide under basic conditions. Cyanamide (H₂NCN) dimerizes at high pH to form this compound. This method typically involves treating cyanamide with a base such as sodium hydroxide:

$$
2 \text{H}2N-CN \xrightarrow{\text{Base}} (H2N)_2C=NCN
$$

This reaction is straightforward and can be conducted in aqueous media.

Synthesis via Carbon Disulfide and Cyanamide in the Presence of Phase Transfer Catalysts

A more sophisticated industrial method involves reacting cyanamide with carbon disulfide (CS₂) in an aqueous alkaline medium with a phase transfer catalyst such as benzyltrimethylammonium chloride. The process proceeds as follows:

  • Cyanamide (typically as a 50% aqueous solution) is mixed with water and carbon disulfide.
  • A phase transfer catalyst is added.
  • Sodium hydroxide solution is slowly added while maintaining the temperature between 20 and 40°C.
  • The reaction mixture is stirred until homogeneous (6-10 hours).
  • Dimethyl sulfate is then added to methylate intermediates, and the product is isolated by filtration and drying.

This method yields high purity this compound intermediates with yields around 82.5% based on cyanamide input.

Step Conditions Notes
Cyanamide solution 50% aqueous, 1 mole (84 g) Starting material
Carbon disulfide 0.8-1.0 mole (68.4 g) Reactant
Phase transfer catalyst Benzyltrimethylammonium chloride (up to 5 g) Facilitates reaction
Sodium hydroxide solution 1.8-2.4 moles in 200-300 ml water Added over 30 min to 12 hours
Temperature 20-40°C (up to 44°C boiling point of CS₂) Controlled during addition
Stirring time 6-10 hours Until homogeneous solution
Dimethyl sulfate addition 1.6-2.2 moles Methylation step
Product yield 82.5% After filtration and drying

One-Pot Synthesis of Cyanoguanidine Derivatives (Including this compound)

European patents describe a one-pot synthesis route for cyanoguanidine derivatives, including this compound, starting from methylvinylketone and involving halogenation and base-induced dehydrohalogenation steps:

  • Methylvinylketone is halogenated with chlorine or bromine to form a halogenated intermediate.
  • This intermediate undergoes dehydrohalogenation in the presence of a base to yield a reactive species.
  • The reactive species is then reacted with cyanoguanidine or related compounds to form the desired cyanoguanidine derivative.
  • The reaction is performed in organic solvents such as methanol, ethanol, chloroform, or methylene chloride at low temperatures (-20 to 50°C, preferably -10 to 10°C).
  • This method allows for high yields and avoids isolation of intermediates, making it efficient for industrial synthesis.
Step Reagents/Conditions Notes
Halogenation Methylvinylketone + Cl₂ or Br₂ Organic solvent, low temp
Dehydrohalogenation Base (e.g., NaOH) Yields reactive intermediate
Coupling with cyanoguanidine Equimolar amounts, organic solvent (MeOH, EtOH, CHCl₃) One-pot reaction, high yield
Temperature -20 to 50°C (preferably -10 to 10°C) Controlled for selectivity
Reaction time 0.5 to 5 hours Efficient process

Comparative Summary of Preparation Methods

Method Starting Materials Reaction Medium Temperature Range Reaction Time Yield / Notes
Hydrolysis of Calcium Cyanamide Calcium cyanamide fertilizer Water (boiling) Boiling (100°C) 15-30 minutes Simple, classical method
Base-Induced Dimerization Cyanamide + base Aqueous alkaline Ambient to moderate Variable Straightforward, requires control of pH
Carbon Disulfide Method Cyanamide, CS₂, NaOH, phase transfer catalyst Aqueous alkaline 20-40°C 6-10 hours + methylation High yield (~82.5%), industrially relevant
One-Pot Halogenation-Dehydrohalogenation Methylvinylketone, halogen, base, cyanoguanidine Organic solvents -20 to 50°C 0.5-5 hours Efficient, avoids intermediate isolation
Reaction with Amines & Cu Salts Cyanoguanidine, amines, Cu salts Various Not specified Not specified For derivative synthesis, not direct this compound prep

Research Findings and Industrial Perspectives

  • The hydrolysis of calcium cyanamide remains a cost-effective and straightforward method for producing this compound, especially when purity requirements are moderate.
  • The carbon disulfide method with phase transfer catalysts provides a controlled, high-yield industrial process, suitable for large-scale production.
  • The one-pot halogenation and coupling process, as described in European patents, offers a sophisticated synthetic route for cyanoguanidine derivatives, including this compound, with advantages in purity and process efficiency.
  • Research also indicates the adaptability of cyanoguanidine chemistry for further functionalization, as seen in reactions with amines and metal catalysts, expanding its utility in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyanobiguanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted biguanides, amine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-cyanobiguanide involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions and form hydrogen bonds plays a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

Key Identifiers:

  • CAS Numbers: 3019-25-8 and 2978-35-0 (discrepancy noted between sources).
  • EC Numbers : 221-163-6 and 221-028-1 .
  • Molecular Formula: Inferred as C₃H₆N₆ (based on biguanide’s formula C₂H₇N₅ with a cyano substitution).
  • Molecular Weight : ~150.13 g/mol (calculated).

The compound was first registered in 2018 , but detailed synthetic routes, commercial applications, and mechanistic studies remain sparse in publicly available literature.

Comparison with Similar Compounds

The structural and functional uniqueness of 1-cyanobiguanide is best contextualized against related guanidine and biguanide derivatives. Below is a detailed comparative analysis:

Biguanide

  • CAS : 56-03-1 | EC : 200-251-8
  • Formula : C₂H₇N₅ | MW : 101.11 g/mol .
  • Key Differences: Lacks the cyano group, reducing electrophilicity and metal-binding versatility. Widely studied as a precursor for antidiabetic drugs (e.g., metformin). Safety: No significant hazards reported , unlike cyanide-containing derivatives.

1-(4-Cyanophenyl)guanidine

  • CAS : 5637-42-3 .
  • Formula: Inferred as C₈H₇N₄ (phenyl-substituted guanidine with a para-cyano group).
  • Limited toxicological data; structural similarity to cyanide raises caution about systemic toxicity .

Other Cyanoguanidine Derivatives

  • 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea (CAS 837-32-1 ): Thiourea moiety replaces the biguanide backbone, altering coordination chemistry. Morpholinoethyl group enhances solubility in polar solvents.

Comparative Data Table:

Compound CAS Number EC Number Molecular Formula Molecular Weight Functional Groups Key Applications/Risks
This compound 3019-25-8 221-163-6 C₃H₆N₆ 150.13 Cyano, biguanide Limited data; potential ligand
Biguanide 56-03-1 200-251-8 C₂H₇N₅ 101.11 Biguanide Antidiabetic drug precursor
1-(4-Cyanophenyl)guanidine 5637-42-3 N/A C₈H₇N₄ 159.17 Cyano, phenyl, guanidine Research chemical; toxicity unclear

Toxicological Considerations

  • Regulatory guidelines emphasize precautions for dermal exposure .
  • This compound: No specific toxicity data available; structural analogs suggest moderate acute toxicity.

Regulatory Status

  • This compound: Listed in EINECS (European Inventory) but lacks detailed OSHA or EPA regulations .
  • Biguanide : Generally recognized as safe (GRAS) in pharmaceutical contexts .

Biological Activity

1-Cyanobiguanide, also known as cyanoguanidine, is a compound with significant biological activity and potential therapeutic applications. Its unique chemical structure allows it to interact with various biological systems, leading to diverse pharmacological effects. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a triazapentadiene structure. This compound is a linear cyanamide trimer, which contributes to its reactivity and interaction with biological molecules. The molecular formula is C₄H₆N₄, and its systematic name is 1-cyano-2-guanidinyl-2-imino-ethanamine.

PropertyValue
Molecular FormulaC₄H₆N₄
Molecular Weight110.12 g/mol
Melting Point230 °C
SolubilitySoluble in water

This compound exhibits several biological activities that are primarily attributed to its ability to interact with enzymes and receptors in the body. Key mechanisms include:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting the bacterial cell wall synthesis, leading to cell lysis.
  • Antidiabetic Effects : Research indicates that this compound may enhance insulin sensitivity and glucose uptake in peripheral tissues, making it a candidate for diabetes management.
  • Cytotoxicity : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study 1 : A randomized controlled trial investigated the efficacy of this compound in patients with type 2 diabetes. Results showed a significant reduction in fasting blood glucose levels compared to placebo, suggesting its potential as an adjunct therapy.
  • Case Study 2 : A study on the antimicrobial effects of this compound revealed its effectiveness against multi-drug resistant strains of E. coli. The compound was administered topically, resulting in a marked decrease in infection rates.

Table 2: Summary of Case Studies

Study TypeFindings
Randomized Controlled TrialSignificant reduction in blood glucose levels
Antimicrobial StudyEffective against multi-drug resistant bacteria

Research Findings

Recent research has expanded our understanding of the biological activities associated with this compound:

  • In vitro Studies : Laboratory studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may explain its antidiabetic effects.
  • Animal Models : Animal studies indicate that administration of this compound leads to improved metabolic profiles and reduced inflammation markers.

Table 3: Overview of Research Findings

Research TypeKey Findings
In vitroInhibition of metabolic enzymes
Animal StudiesImproved metabolic profiles and reduced inflammation

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Cyanobiguanide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyanation of biguanide derivatives under controlled pH and temperature. For purity validation, employ high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Quantitative analysis via mass spectrometry (MS) ensures molecular weight alignment with theoretical values (C₃H₆N₆; 126.12 g/mol) . Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheres to prevent hydrolysis or side reactions. Experimental details should be documented in line with guidelines for clear procedural replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., cyano at ~2200 cm⁻¹ and biguanide N-H stretches). X-ray crystallography resolves crystal structure and hydrogen-bonding networks. Thermogravimetric analysis (TGA) assesses thermal stability. Cross-validate results with computational simulations (e.g., density functional theory, DFT) to reconcile experimental and theoretical spectra .

Q. How does this compound behave in aqueous solutions at varying pH levels?

  • Methodological Answer : Conduct pH-dependent stability assays using UV-Vis spectroscopy to monitor degradation products. Buffer solutions (pH 1–13) incubated with the compound at 25–60°C can reveal hydrolysis pathways. Quantify cyanide release via ion-selective electrodes or colorimetric assays. Statistical analysis (e.g., ANOVA) identifies significant degradation thresholds .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Use kinetic studies (e.g., stopped-flow techniques) to measure reaction rates with nucleophiles like amines or thiols. Pair with DFT calculations to map transition states and electron density distributions. Contrast experimental activation energies with computational models to validate mechanisms. Address discrepancies by testing solvent effects (polar vs. nonpolar) and steric factors .

Q. How can computational modeling resolve contradictions in experimental data on this compound’s tautomeric forms?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to explore tautomeric equilibria under varying conditions. Compare simulated NMR chemical shifts with experimental data to identify dominant tautomers. Use multi-reference methods (e.g., CASSCF) for systems with near-degenerate electronic states. Publish raw computational data and force field parameters to enable peer validation .

Q. What strategies optimize this compound’s stability in catalytic applications without sacrificing reactivity?

  • Methodological Answer : Design ligand-stabilized metal complexes (e.g., with transition metals) and evaluate catalytic efficiency via turnover frequency (TOF) measurements. Monitor decomposition pathways using in situ Raman spectroscopy. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to balance experimental scope with resource limitations .

Methodological Guidelines for Rigorous Research

  • Experimental Design : Align hypotheses with the compound’s physicochemical properties (e.g., hydrogen-bonding capacity, logP values) to predict reactivity .
  • Data Contradictions : Use mixed-methods approaches (e.g., combining experimental kinetics with computational modeling) to triangulate results .
  • Ethical Compliance : Obtain institutional approvals for hazardous material handling, especially given cyanide-related degradation risks .

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